molecular formula C10H14ClNO2 B6258991 3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride CAS No. 1803596-73-7

3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride

Cat. No.: B6258991
CAS No.: 1803596-73-7
M. Wt: 215.7
InChI Key:
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Description

3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2. It is a derivative of butanoic acid, featuring a pyridine ring substituted at the second position and a methyl group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative and a butanoic acid precursor.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often involving the use of catalysts to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-(pyridin-4-yl)butanoic acid hydrochloride
  • 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride
  • 3-ethyl-2-(pyridin-2-yl)butanoic acid hydrochloride

Uniqueness

3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the butanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

CAS No.

1803596-73-7

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

80

Origin of Product

United States

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